molecular formula C25H16Cl4O6 B2717007 (3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate CAS No. 339028-78-3

(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B2717007
CAS No.: 339028-78-3
M. Wt: 554.2
InChI Key: LQVSMVDZZZIDGZ-UHFFFAOYSA-N
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Description

(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate is a useful research compound. Its molecular formula is C25H16Cl4O6 and its molecular weight is 554.2. The purity is usually 95%.
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Biological Activity

The compound (3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available research.

Chemical Structure and Properties

This compound is characterized by a chromenone scaffold with multiple chlorinated benzoyl and carboxylate substituents. Its molecular formula is C25H16Cl4O6C_{25}H_{16}Cl_{4}O_{6} and has a molecular weight of approximately 525.10 g/mol . The presence of chlorine atoms may enhance its biological activity by influencing lipophilicity and receptor interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have suggested that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study indicated that chromenone derivatives could inhibit the growth of gram-positive and gram-negative bacteria at concentrations as low as 50 µg/mL .

Anticancer Activity

Research has highlighted the potential anticancer effects of chromenone derivatives. A study on structurally related compounds demonstrated that they could induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins . The compound's ability to target specific signaling pathways related to cell proliferation and survival makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its effects on cytokine production. Research indicates that similar chromenone compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a mechanism that may involve NF-kB pathway inhibition .

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialInhibition of bacterial growth at concentrations ≤ 50 µg/mL.
AnticancerInduction of apoptosis in MCF-7 and HeLa cells; modulation of apoptotic markers.
Anti-inflammatoryDownregulation of TNF-α and IL-6 in macrophages; NF-kB pathway involvement.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling cascades associated with cell survival and proliferation.
  • Oxidative Stress : It may induce oxidative stress in target cells, leading to apoptosis.

Properties

IUPAC Name

[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-chromen-3-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl4O6/c26-14-5-7-16(19(28)9-14)23(31)34-12-25(11-33-21-4-2-1-3-18(21)22(25)30)13-35-24(32)17-8-6-15(27)10-20(17)29/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVSMVDZZZIDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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